![molecular formula C14H16N2O3S2 B5588315 N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
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Overview
Description
The compound is part of a broader class of chemicals that combine benzyl, dimethylamino sulfonyl, and thiophene carboxamide groups. These components suggest a molecule with potential biological activity, given the presence of a sulfonyl group attached to an aromatic thiophene ring and a benzyl moiety.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives showcases the complexity of achieving specific sulfonamide structures through cyclohexylidene intermediates (Ghorab et al., 2017). This process illustrates the general approach to synthesizing molecules with sulfonamide functionalities, which might be similar to the target compound.
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of such compounds. For example, the structural analysis of related sulfonamide compounds confirmed their crystal structures and provided insights into their molecular configurations, highlighting the importance of precise structural characterization in understanding compound properties (Sharma et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modifications. The reactions they undergo, such as with thiols or through catalyzed synthesis, demonstrate their versatility and reactivity, which is crucial for developing compounds with desired biological activities (Toyo’oka et al., 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. The study of compounds like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole provides insight into how structural elements like the sulfonyl group impact the physical characteristics of these molecules (Nikonov et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the potential applications and safety of these compounds. The synthesis and reactivity of sulfonamide derivatives, as seen in the study of N,N-dimethyl-1,4-benzenediamine derivatives, highlight the role of the sulfonamide group in dictating chemical behavior (Khazalpour & Nematollahi, 2015).
properties
IUPAC Name |
N-benzyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(2)21(18,19)12-8-13(20-10-12)14(17)15-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPBWFCAVOSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
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